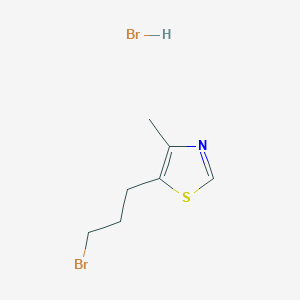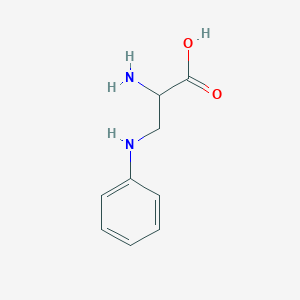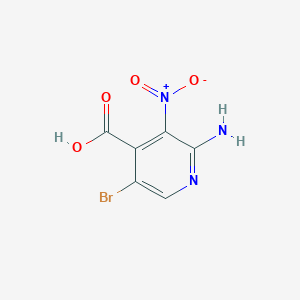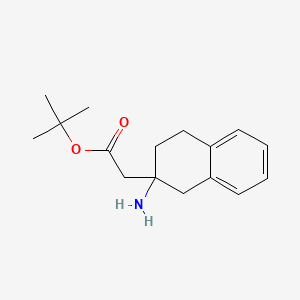
N-Iodoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Iodoacetamide is an organic compound with the chemical formula ICH₂CONH₂. It is an alkylating agent primarily used in peptide mapping and protein characterization. This compound is known for its ability to bind covalently with the thiol group of cysteine residues in proteins, preventing the formation of disulfide bonds .
準備方法
Synthetic Routes and Reaction Conditions
N-Iodoacetamide can be synthesized through the reaction of acetamide with iodine and a base. The reaction typically involves the following steps:
- Dissolve acetamide in a suitable solvent such as water or ethanol.
- Add iodine to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- The reaction mixture is stirred at room temperature until the formation of this compound is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors to mix acetamide, iodine, and a base.
- Controlling the reaction temperature and pH to optimize yield.
- Purifying the product through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
N-Iodoacetamide undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiol groups in proteins, leading to the formation of stable thioether bonds.
Alkylation Reactions: It alkylates cysteine residues in proteins, preventing disulfide bond formation.
Common Reagents and Conditions
Major Products
The primary product of this compound reactions is the alkylated protein, where the thiol group of cysteine is modified to form a stable thioether bond .
科学的研究の応用
N-Iodoacetamide has a wide range of applications in scientific research:
作用機序
N-Iodoacetamide exerts its effects through the alkylation of cysteine residues in proteins. This alkylation occurs at the catalytic cysteine residue of enzymes, leading to irreversible inhibition. The compound reacts faster than its acid derivative, iodoacetate, due to favorable interactions between the imidazolium ion of histidine and the carboxyl group of iodoacetate .
類似化合物との比較
Similar Compounds
Iodoacetate: Similar to N-Iodoacetamide but reacts slower due to different interactions at the active site.
Chloroacetamide: Another alkylating agent used for similar purposes but with different reactivity and stability profiles.
Bromoacetamide: Similar in function but less commonly used due to its higher reactivity.
Uniqueness
This compound is unique in its rapid reaction with cysteine residues and its ability to form stable thioether bonds, making it highly effective for peptide mapping and enzyme inhibition studies .
特性
CAS番号 |
27059-94-5 |
|---|---|
分子式 |
C2H4INO |
分子量 |
184.96 g/mol |
IUPAC名 |
N-iodoacetamide |
InChI |
InChI=1S/C2H4INO/c1-2(5)4-3/h1H3,(H,4,5) |
InChIキー |
UULXSTDDDXOTIY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)

![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)











